7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its structure, consisting of a triazolo[1,5-a]pyrimidine core linked to a trifluoromethylphenoxyethyl group, confers unique chemical properties that render it a versatile entity in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves multi-step reactions, beginning with the preparation of intermediate compounds like 3-(trifluoromethyl)phenol and 1,2,4-triazolo[1,5-a]pyrimidine. These intermediates are then subjected to specific reaction conditions, such as nucleophilic substitution or condensation reactions, to yield the final product. Reaction conditions often include controlled temperatures, specific solvents (e.g., ethanol or methanol), and catalysts to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by employing continuous flow synthesis or batch processing, ensuring consistent quality and efficiency. Advanced technologies like microwave-assisted synthesis or catalytic hydrogenation may be used to enhance reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes a variety of chemical reactions, including:
Oxidation: : Formation of N-oxides under the influence of oxidizing agents like hydrogen peroxide.
Reduction: : Conversion to amines using reducing agents such as lithium aluminum hydride.
Substitution: : Electrophilic aromatic substitution reactions involving halogenation or nitration at the aromatic ring.
Common Reagents and Conditions
Common reagents used include:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Ethanol, methanol, dimethyl sulfoxide (DMSO).
Major Products
Major products from these reactions include N-oxides, reduced amines, and halogenated or nitrated derivatives, each possessing distinct chemical properties for further applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in heterocyclic chemistry.
Biology and Medicine
In biological and medical research, it serves as a lead compound in drug discovery, potentially targeting enzymes or receptors involved in various diseases, including cancer and infectious diseases. Its unique structure allows for modifications to enhance activity and selectivity.
Industry
Industrially, this compound is utilized in the development of agrochemicals and pharmaceuticals, contributing to innovations in crop protection and healthcare.
Mechanism of Action
The mechanism by which 7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability and target binding. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling, ultimately affecting cellular processes.
Comparison with Similar Compounds
7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be compared with similar compounds like:
7-{1-[3-(Chloromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
7-{1-[3-(Methoxymethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Each of these analogs possesses variations in their substituent groups, impacting their chemical reactivity, biological activity, and application potential. The trifluoromethyl group is particularly notable for enhancing metabolic stability and bioactivity.
And there you have it! A dive into the world of this compound Quite the mouthful, but definitely a fascinating compound
Properties
IUPAC Name |
7-[1-[3-(trifluoromethyl)phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5O/c1-8(11-5-6-19-13-20-12(18)21-22(11)13)23-10-4-2-3-9(7-10)14(15,16)17/h2-8H,1H3,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPWVZSANXRTAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.